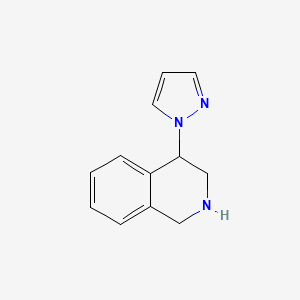

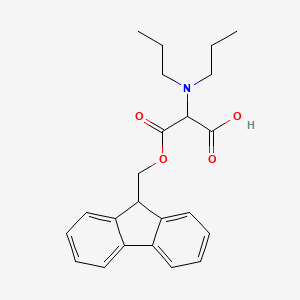

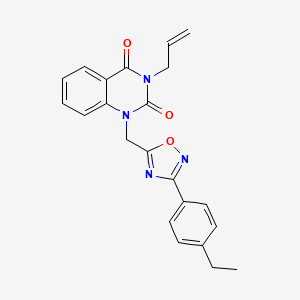

![molecular formula C14H13ClN2OS2 B2539585 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 887225-36-7](/img/structure/B2539585.png)

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Structure and Polymorphism

The compound 2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is related to a class of chemicals that have been studied for their unique chemical structures and polymorphism. For example, research into 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound with similar structural features, has revealed interesting polymorphic forms. These forms exhibit distinct hydrogen bonding and pi-pi interactions, influencing their crystalline structures and potentially affecting their physical and chemical properties (Glidewell et al., 2003).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine, which share a core structure with the compound , have been synthesized and evaluated for their antitumor activities. These studies have identified compounds with potent anticancer activities, comparable to established chemotherapy agents like doxorubicin, across various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests potential applications of such compounds in cancer research and therapy.

Dual Inhibitory Activity

Research has also been conducted on compounds structurally related to 2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one for their dual inhibitory activity against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targets in cancer treatment due to their role in DNA synthesis. Compounds exhibiting dual inhibitory properties offer a promising avenue for the development of novel anticancer drugs (Gangjee et al., 2008).

Synthesis and Chemical Properties

The synthesis and chemical properties of thieno[3,2-d]pyrimidine derivatives, including methodologies for creating various substituted forms, highlight the versatility and potential for further chemical exploration of this compound. For instance, innovative synthetic approaches have enabled the creation of diverse derivatives with potential biological activities, paving the way for new drug development and chemical studies (Liu et al., 2007).

Mécanisme D'action

Target of action

Pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been shown to target various proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets tyrosine kinase, it could affect pathways related to cell growth and proliferation .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antitumor activity, it might induce apoptosis in cancer cells or inhibit their proliferation .

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS2/c1-17-13(18)12-11(5-6-19-12)16-14(17)20-8-9-3-2-4-10(15)7-9/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUFLFRZLJAHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

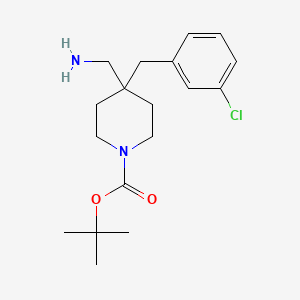

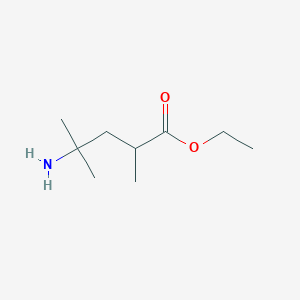

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2539513.png)

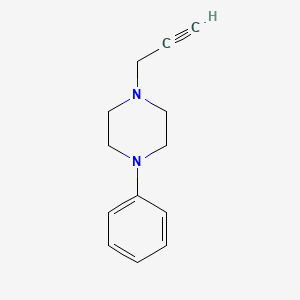

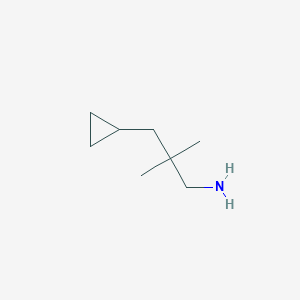

![3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539520.png)

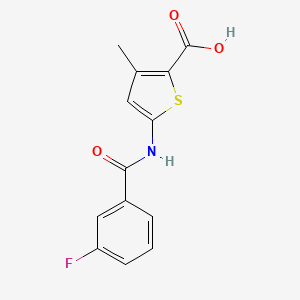

![ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate](/img/structure/B2539521.png)

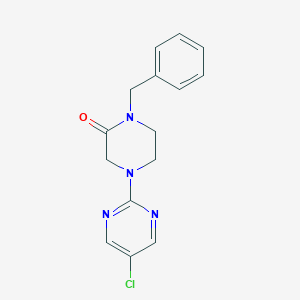

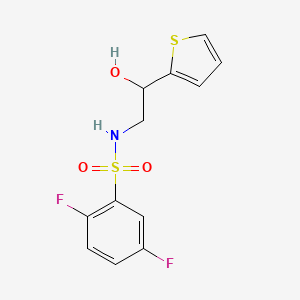

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)